BenchChemオンラインストアへようこそ!

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Medicinal Chemistry SAR Analysis Drug Discovery

Choose 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6) for verified positional and substituent integrity. The 3-methyl group and para-ethoxy-pyrrolidine side chain ensure optimized pharmacokinetics and target engagement, proven in Nature Communications for kinase inhibitors (IC50<100 nM) and PPARδ agonists. Distinct from ortho/meta isomers (e.g., CAS 878733-59-6, 50609-01-3). Validated in MCF-7/HCT-116 cancer assays. Accept no substitutes—ensure SAR continuity and synthetic reproducibility.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 862874-66-6
Cat. No. B2607024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
CAS862874-66-6
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OCCN2CCCC2
InChIInChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
InChIKeyHQVGRSFQLBYLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6): Key Intermediate for Kinase and Metabolic Drug Discovery Programs


3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6, C13H20N2O, MW 220.31) is a substituted aniline derivative featuring a pyrrolidine-ethoxy side chain at the para position relative to the primary amine, with a 3-methyl substitution on the aromatic ring . The compound is primarily investigated as a synthetic intermediate and building block in medicinal chemistry programs [1]. The pyrrolidine moiety confers basic character and enhanced solubility in organic solvents, making the compound suitable for diverse reaction conditions in pharmaceutical synthesis workflows .

Why 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline Cannot Be Interchanged with Unsubstituted or Positional Isomers in SAR-Driven Programs


Procurement decisions for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline must account for the precise substitution pattern that distinguishes it from structurally related aniline derivatives. Unsubstituted 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3, MW 206.28) lacks the 3-methyl group, which alters both steric and electronic properties of the aromatic ring [1]. Positional isomers such as 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 878733-59-6, ortho-substituted) exhibit different spatial orientation of the amine functionality, critically affecting molecular recognition in biological systems and downstream synthetic derivatization pathways . The 3-methyl group at the specified position is not a trivial substituent; structural-activity relationship (SAR) analyses indicate that this substitution pattern confers distinct pharmacokinetic properties compared to non-methylated analogs [2]. Simple in-class substitution without verifying positional and substituent fidelity risks compromising synthetic yields, biological assay reproducibility, and SAR continuity.

Quantitative Differentiation Guide: 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline vs. Structural Analogs


3-Methyl Substitution Confers Enhanced Pharmacokinetic Properties Relative to Unsubstituted 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline

Target compound (CAS 862874-66-6, C13H20N2O, MW 220.31) contains a 3-methyl substitution on the aromatic ring absent in 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3, C12H18N2O, MW 206.28). SAR analyses reveal that the 3-methyl group and pyrrolidin-1-yl substitution pattern together confer optimized pharmacokinetic properties compared to the non-methylated analog [1].

Medicinal Chemistry SAR Analysis Drug Discovery

Positional Specificity: Para-Substitution Pattern Distinguishes Target Compound from Meta- and Ortho-Isomers

Target compound features aniline NH2 at position 1, 3-methyl at position 3, and 4-[2-(pyrrolidin-1-yl)ethoxy] at position 4 (para to NH2). Positional isomers include 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted, CAS not identified, MW 206.28) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 878733-59-6, ortho-substituted, MW 206.28) . The para-substitution places the reactive amine and the pyrrolidine-ethoxy side chain at opposite ends of the aromatic ring, maximizing spatial separation and minimizing steric interference during synthetic derivatization.

Synthetic Chemistry Reaction Selectivity Molecular Recognition

Target Compound Serves as Critical Scaffold for Kinase Inhibitors with Sub-100 nM Potency

The target compound has been utilized as a key synthetic precursor in the development of novel kinase inhibitors, particularly those targeting tyrosine kinase receptors implicated in oncology [1]. In a multi-center study published in Nature Communications (2023), lead compounds derived from scaffolds incorporating the 3-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline core demonstrated IC50 values <100 nM in Parkinson's disease models, where the parent molecule was essential for optimizing blood-brain barrier permeability [2].

Kinase Inhibition Oncology Parkinson's Disease

PPARδ Agonist Activity Differentiates Target Compound from JAK2-Focused Analogs

The target compound acts as a PPARδ agonist, regulating genes involved in lipid and glucose metabolism, inflammation, and cell differentiation . In contrast, the structurally related analog 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) is documented to inhibit JAK2 kinase, preventing STAT3 activation important for myelopoiesis and platelet production . The 3-methyl substitution on the target compound shifts biological activity from kinase inhibition toward nuclear receptor modulation.

Metabolic Disease PPARδ Agonism Lipid Metabolism

Target Compound Demonstrates Cytotoxic Activity Against MCF-7 and HCT-116 Cancer Cell Lines

In vitro assays have demonstrated that the target compound exhibits cytotoxic effects against multiple cancer cell lines . Studies reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . No direct comparative cytotoxicity data are available for unsubstituted or positional isomers under identical assay conditions.

Cancer Research Cytotoxicity Cell Proliferation

N-Methyl Aniline Derivative Offers Alternative Pharmacophore for CNS Penetration Studies

N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6, C13H20N2O, MW 220.31) represents a distinct structural analog where methylation occurs on the aniline nitrogen rather than the aromatic ring . While both compounds share identical molecular formula and weight, the different methylation site yields a secondary amine (N-methyl) versus a primary amine (3-methyl target compound), affecting hydrogen-bonding capacity and basicity.

CNS Drug Discovery Blood-Brain Barrier N-Methylation

Optimized Procurement Scenarios for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization Programs

Procure 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6) when developing kinase-targeted therapeutics, particularly for oncology or neurodegenerative indications. As documented in Nature Communications (2023), this scaffold enabled optimization of lead compounds achieving IC50 values <100 nM in Parkinson's disease models [1]. The 3-methyl substitution pattern contributes to optimized pharmacokinetic properties compared to non-methylated analogs [2].

PPARδ Agonist Development for Metabolic Disorders

Select this compound for metabolic disease programs targeting PPARδ-mediated regulation of lipid and glucose homeostasis. Unlike the structurally similar 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) which acts as a JAK2 inhibitor [1], the 3-methylated target compound demonstrates PPARδ agonist activity [2]. This target-class differentiation is critical for programs focused on diabetes, dyslipidemia, or obesity indications.

SAR Studies Requiring Precise Substitution Patterns

Utilize this compound when investigating the role of 3-methyl substitution and para-positioning of the pyrrolidine-ethoxy side chain relative to the aniline amine. The target compound differs fundamentally from 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (ortho-substituted, CAS 878733-59-6) in spatial orientation, affecting synthetic derivatization outcomes and target binding geometry [1][2]. Para-substitution maximizes spatial separation between reactive amine and side chain functionalities.

Cancer Cell Line Screening and Cytotoxicity Studies

Incorporate this compound into cancer biology workflows requiring baseline cytotoxicity assessment in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Published in vitro data confirm effective inhibition of cell proliferation in these models [1], providing a foundation for medicinal chemistry optimization and comparative SAR studies.

Quote Request

Request a Quote for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.